

# How does Cathepsin C-IN-5 compare to the clinical candidate BI 1291583?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cathepsin C-IN-5**

Cat. No.: **B12398435**

[Get Quote](#)

## A Comparative Analysis of Cathepsin C Inhibitors: **Cathepsin C-IN-5** vs. BI 1291583

In the landscape of therapeutic development for inflammatory diseases, Cathepsin C (also known as Dipeptidyl Peptidase I, DPPI) has emerged as a critical target. This lysosomal cysteine protease plays a pivotal role in the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G, which are key mediators of tissue damage in various inflammatory conditions.<sup>[1][2]</sup> This guide provides a detailed comparison of two notable Cathepsin C inhibitors: the preclinical tool compound **Cathepsin C-IN-5** and the clinical candidate BI 1291583 (Verducatib).

## Biochemical and Cellular Potency

A direct comparison of the inhibitory potency of **Cathepsin C-IN-5** and BI 1291583 reveals that both compounds are highly potent inhibitors of Cathepsin C. BI 1291583, however, demonstrates significantly greater potency in enzymatic assays.

Table 1: Comparison of In Vitro Potency

| Parameter                          | Cathepsin C-IN-5 | BI 1291583 (Verducatib)                                    |
|------------------------------------|------------------|------------------------------------------------------------|
| Target                             | Cathepsin C      | Cathepsin C (DPP1)                                         |
| Mechanism of Action                | Not specified    | Reversible, Covalent                                       |
| Human Cathepsin C IC <sub>50</sub> | 59.9 nM[3][4]    | 0.9 nM[5][6][7]                                            |
| Cellular IC <sub>50</sub> (THP-1)  | 115.4 nM[3]      | Not Reported                                               |
| Cellular IC <sub>50</sub> (U937)   | 70.2 nM[3]       | IC <sub>50</sub> = 0.7 nM (inhibition of NE activation)[7] |

## Selectivity Profile

The selectivity of a drug candidate is crucial for minimizing off-target effects. Both inhibitors have been profiled against other members of the cathepsin family, demonstrating a higher affinity for Cathepsin C.

Table 2: Selectivity Against Other Cathepsins

| Cathepsin Target | Cathepsin C-IN-5 IC <sub>50</sub> | BI 1291583 IC <sub>50</sub>              |
|------------------|-----------------------------------|------------------------------------------|
| Cathepsin L      | 4.26 μM[3][4]                     | >100,000 nM (>6000-fold selective)[5][6] |
| Cathepsin S      | >5 μM[3][4]                       | >100,000 nM (>6000-fold selective)[5][6] |
| Cathepsin B      | >5 μM[3][4]                       | >100,000 nM (>6000-fold selective)[5][6] |
| Cathepsin K      | >5 μM[3][4]                       | 6695 nM[5]                               |

## In Vivo Efficacy and Pharmacokinetics

Both compounds have demonstrated efficacy in animal models of inflammation. However, the models and reported parameters differ, reflecting their respective stages of development.

Table 3: In Vivo and Pharmacokinetic Data

| Parameter                | Cathepsin C-IN-5                                                                                                                    | BI 1291583 (Verducatib)                                                                                                                |
|--------------------------|-------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| Animal Model             | Acute Lung Injury (ALI) in mice[3][4]                                                                                               | Lipopolysaccharide (LPS)-induced lung inflammation in mice[5]                                                                          |
| Dosing (p.o.)            | 2, 10, 50 mg/kg[3][4]                                                                                                               | 0.005, 0.05, 0.5, 5 mg/kg[5]                                                                                                           |
| Key In Vivo Finding      | Dose-dependent decrease in pro-inflammatory cytokines (TNF- $\alpha$ , IL-6, GM-CSF) and increase in anti-inflammatory IL-10.[3][4] | Dose-dependent, almost complete (99%) inhibition of neutrophil elastase and proteinase 3 activity in bronchoalveolar lavage fluid. [5] |
| Oral Bioavailability (F) | 42.07% (10 mg/kg p.o. vs 2 mg/kg i.v. in mice)[3]                                                                                   | Not explicitly reported, but oral dosing is effective.                                                                                 |
| Tissue Distribution      | Not Reported                                                                                                                        | Preferential distribution to bone marrow (over 100x higher exposure than plasma). [5][7]                                               |
| Safety                   | No significant toxicity observed at 1500 mg/kg in mice.[3]                                                                          | Phase 2 clinical trial showed a safety profile similar to placebo.[8][9]                                                               |

## Clinical Development: BI 1291583

BI 1291583 is currently in late-stage clinical development for the treatment of bronchiectasis, a chronic lung disease characterized by neutrophilic inflammation.[10] The Phase 2 AIRLEAF trial demonstrated a significant dose-dependent benefit in the time to first pulmonary exacerbation.[9]

Table 4: Key Results from the AIRLEAF Phase 2 Trial of BI 1291583 in Bronchiectasis

| Parameter                                                          | Placebo | 1 mg | 2.5 mg | 5 mg  |
|--------------------------------------------------------------------|---------|------|--------|-------|
| Time to First Pulmonary Exacerbation<br>(Hazard Ratio vs. Placebo) | -       | 0.93 | 0.66   | 0.71  |
| Severe Adverse Events                                              | 11.9%   | 9.4% | 7.5%   | 15.0% |

Data from the AIRLEAF trial as reported in the European Respiratory Journal.[\[9\]](#)[\[11\]](#) A Phase 3 trial (AIRTIVITY) is planned to further evaluate the efficacy and safety of BI 1291583.[\[11\]](#)

## Signaling Pathways and Experimental Workflows

### Cathepsin C Signaling Pathway

Cathepsin C is a central coordinator for the activation of many serine proteases in immune and inflammatory cells.[\[1\]](#) Its inhibition is expected to reduce the downstream inflammatory cascade mediated by these proteases. Cathepsin C has also been implicated in other signaling pathways, including the TNF- $\alpha$ /p38 MAPK and YAP pathways in certain cancers.[\[12\]](#)[\[13\]](#)



[Click to download full resolution via product page](#)

Caption: Cathepsin C-mediated activation of neutrophil serine proteases.

## Experimental Workflow: In Vitro Enzyme Inhibition Assay

A standard method to determine the potency of an inhibitor is through an in vitro enzymatic assay. This workflow outlines the general steps involved.



[Click to download full resolution via product page](#)

Caption: Workflow for determining inhibitor  $IC_{50}$ .

## Experimental Workflow: In Vivo Lung Inflammation Model

Animal models are essential for evaluating the efficacy of drug candidates in a physiological context. This diagram shows a typical workflow for an LPS-induced lung inflammation model.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cathepsin C - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. BI 1291583: a novel selective inhibitor of cathepsin C with superior in vivo profile for the treatment of bronchiectasis | springermedizin.de [springermedizin.de]
- 6. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medinfo.boehringer-ingelheim.com [medinfo.boehringer-ingelheim.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Cathepsin C (dipeptidyl peptidase 1) inhibition in adults with bronchiectasis: AIRLEAF, a phase II randomised, double-blind, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pardon Our Interruption [boehringer-ingelheim.com]
- 11. Cathepsin C Inhibitor BI 1291583 Shows Promise in Reducing Bronchiectasis Exacerbations [trial.medpath.com]
- 12. Cathepsin C regulates tumor progression via the Yes-associated protein signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cathepsin C Interacts with TNF- $\alpha$ /p38 MAPK Signaling Pathway to Promote Proliferation and Metastasis in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [How does Cathepsin C-IN-5 compare to the clinical candidate BI 1291583?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12398435#how-does-cathepsin-c-in-5-compare-to-the-clinical-candidate-bi-1291583>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)